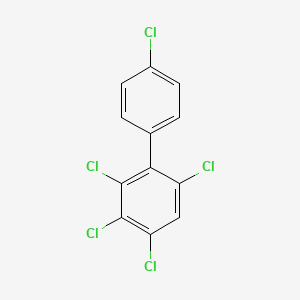

2,3,4,4',6-Pentachlorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVARPVVZDOPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074227 | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-38-1 | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)

Introduction: The Significance of a Single Congener

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, that were widely used in industrial applications for their chemical stability and insulating properties.[1] Although their production was banned in the United States in 1979 due to their environmental persistence and adverse health effects, they remain a significant concern for environmental and human health.[2] This guide provides a detailed technical overview of a specific congener: 2,3,4,4',5-Pentachlorobiphenyl, designated as PCB-114. This congener is of particular interest to researchers and drug development professionals due to its classification as a "dioxin-like" compound, meaning it shares a similar mechanism of toxicity with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] Understanding the specific chemical structure and properties of PCB-114 is crucial for assessing its toxicological risk, developing analytical methods for its detection, and elucidating its role in the broader context of PCB-related health issues.

Chemical Structure and Physicochemical Properties

The defining characteristic of any PCB congener is the number and position of chlorine atoms on the biphenyl backbone. PCB-114 is a pentachlorobiphenyl, meaning it has five chlorine atoms.

Definitive Structure

The IUPAC name for PCB-114 is 1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene.[4] Its structure consists of two connected benzene rings with chlorine atoms at the 2, 3, 4, 4', and 5 positions.

Caption: 2D structure of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114).

Physicochemical Data

The physicochemical properties of PCB-114 dictate its environmental fate and biological behavior. Due to its lipophilic nature, it tends to bioaccumulate in fatty tissues.[2] While extensive experimental data for every congener is not always available, the following table summarizes key properties of PCB-114, including high-quality computed values.

| Property | Value | Source |

| IUPAC Name | 1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | [4] |

| PCB Number | 114 | [1] |

| CAS Number | 74472-37-0 | [2] |

| Molecular Formula | C₁₂H₅Cl₅ | [4] |

| Molecular Weight | 326.433 g/mol | [4] |

| XLogP3 (Computed) | 7.1 | [2] |

| Physical State | Varies from oily liquids to crystalline solids for most PCBs | [1] |

| Water Solubility | Very low (in general for PCBs, decreases with increased chlorination) | [5] |

| Vapor Pressure | Low (in general for PCBs) | [1] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available |

Toxicological Profile and Mechanism of Action

The toxicity of PCB-114 is primarily attributed to its "dioxin-like" activity. This is a direct consequence of its molecular geometry, which allows it to bind to the Aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[6][7]

Aryl Hydrocarbon (Ah) Receptor Activation

The binding of PCB-114 to the Ah receptor initiates a cascade of cellular events, leading to the altered expression of a wide range of genes.[2] This disruption of normal cellular function is the underlying cause of the diverse toxic effects observed.[3] The affinity of a PCB congener for the Ah receptor is a key determinant of its toxic potency.[6]

Caption: PCB-114 binds the AhR complex, leading to nuclear translocation and altered gene expression.

Toxic Equivalency Factor (TEF)

To standardize the risk assessment of dioxin-like compounds, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs). These factors relate the toxicity of a specific compound to that of TCDD, which is assigned a TEF of 1.[8] For PCB-114, the WHO has assigned the following TEF value:

-

WHO 2005 TEF (Humans/Mammals): 0.00003[8]

This value, although small, indicates that PCB-114 contributes to the overall dioxin-like toxicity of a complex mixture of PCBs and related compounds. It is important to note that the WHO periodically re-evaluates these TEF values as new scientific data becomes available.[9]

Health Effects

Exposure to PCBs, including dioxin-like congeners such as PCB-114, has been associated with a wide range of adverse health effects in both humans and laboratory animals. These include:

-

Carcinogenicity: PCBs are considered probable human carcinogens.[2]

-

Endocrine Disruption: PCBs can interfere with hormonal systems, including thyroid and estrogen pathways.[2]

-

Reproductive and Developmental Toxicity: In utero exposure to PCBs has been linked to developmental deficits in infants and children.[3]

-

Dermal Toxicity: A characteristic skin condition known as chloracne can result from high-level exposure.[2]

-

Immunotoxicity: PCBs can suppress the immune system, increasing susceptibility to infections.[2]

-

Hepatotoxicity: The liver is a primary target organ for PCB toxicity.[2]

Toxicokinetics: The Fate of PCB-114 in the Body

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). For PCBs, these processes are largely governed by their lipophilicity and the specific arrangement of chlorine atoms on the biphenyl rings.[10]

-

Absorption: PCBs can be absorbed into the body through ingestion, inhalation, and dermal contact.[10]

-

Distribution: Following absorption, PCBs are transported in the blood, primarily bound to lipoproteins, and tend to accumulate in fatty tissues such as adipose tissue, skin, and the liver.[10]

-

Metabolism: The primary site of PCB metabolism is the liver, where they are acted upon by cytochrome P450 enzymes. The initial step is typically hydroxylation to form more polar metabolites.[10] The presence of adjacent, unchlorinated carbon atoms on the biphenyl rings generally facilitates metabolism.[3]

-

Excretion: The more polar metabolites can be conjugated with glucuronic acid or sulfates and are then excreted in the bile and urine. Unmetabolized PCBs are eliminated very slowly.[10]

Synthesis and Analytical Methodologies

General Synthesis

Historically, commercial PCB mixtures were produced by the direct chlorination of biphenyl with anhydrous chlorine, using a catalyst such as iron chloride or ferric chloride. This process resulted in complex mixtures of congeners with varying degrees of chlorination. The synthesis of a single, specific congener like PCB-114 is a much more complex undertaking, typically achieved through multi-step organic synthesis routes, and is generally performed for research and analytical standard production.

Analytical Protocol: Determination of PCB-114 in Fish Tissue by GC-MS/MS

The analysis of specific PCB congeners in complex matrices like biological tissues requires highly sensitive and selective analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose.[5] The following is a representative protocol for the analysis of PCB-114 in fish tissue.

1. Sample Preparation and Extraction

-

Objective: To isolate the lipophilic PCBs from the complex biological matrix.

-

Procedure:

-

Homogenize a known weight (e.g., 10 g) of the fish tissue sample.

-

Add an internal standard solution containing a ¹³C-labeled analog of PCB-114 to the sample to correct for extraction and cleanup losses.

-

Perform an accelerated solvent extraction (ASE) or a similar technique using a suitable organic solvent, such as a mixture of hexane and dichloromethane, to extract the lipids and PCBs from the tissue.[13]

-

Concentrate the extract to a smaller volume.

-

2. Lipid Removal and Cleanup

-

Objective: To remove the high concentration of lipids that would otherwise interfere with the GC-MS analysis.

-

Procedure:

-

Use gel permeation chromatography (GPC) or a multi-layer silica gel column to separate the PCBs from the bulk of the lipid material.

-

Further cleanup may be performed using columns containing materials like Florisil or alumina to remove other co-extracted interfering compounds.

-

3. GC-MS/MS Analysis

-

Objective: To separate, identify, and quantify PCB-114.

-

Instrumentation: A gas chromatograph equipped with a triple quadrupole mass spectrometer.

-

GC Conditions:

-

Column: A low-polarity capillary column, such as a DB-5ms (or equivalent), is typically used for PCB analysis.

-

Injection: A splitless or programmable temperature vaporization (PTV) injection is used to transfer the sample onto the column.

-

Oven Temperature Program: A carefully optimized temperature program is used to separate the different PCB congeners. An example program might start at a low temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then ramp up to a final temperature (e.g., 300°C) to elute all congeners.

-

-

MS/MS Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native PCB-114 and its labeled internal standard.

-

For PCB-114 (C₁₂H₅Cl₅), the molecular ion cluster around m/z 326 would be selected as the precursor ion, and specific fragment ions would be monitored as product ions.

-

-

4. Quantification

-

Objective: To determine the concentration of PCB-114 in the original sample.

-

Procedure:

-

Generate a calibration curve using a series of standard solutions containing known concentrations of PCB-114 and the labeled internal standard.

-

Calculate the concentration of PCB-114 in the sample extract by comparing the peak area ratio of the native congener to its labeled internal standard against the calibration curve.

-

The final concentration in the fish tissue is then calculated, taking into account the initial weight of the sample and any dilution factors.

-

Conclusion

2,3,4,4',5-Pentachlorobiphenyl (PCB-114) represents a significant congener within the complex family of PCBs. Its dioxin-like mechanism of action, mediated through the Aryl hydrocarbon receptor, underscores the importance of congener-specific analysis in toxicological risk assessment. While its assigned Toxic Equivalency Factor is lower than that of the most potent dioxin-like compounds, its persistence and potential for bioaccumulation warrant continued investigation. The analytical methodologies outlined in this guide provide a framework for the accurate and sensitive determination of PCB-114 in environmental and biological matrices, which is essential for monitoring exposure and understanding its long-term health implications. As research continues to unravel the intricate toxicokinetics and biological effects of individual PCB congeners, a comprehensive understanding of compounds like PCB-114 will be indispensable for protecting human and environmental health.

References

-

2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823. PubChem. [Link]

-

PCB-114 (Compound). Exposome-Explorer - IARC. [Link]

-

PCB-114. EWG || Human Toxome Project. [Link]

-

2,3',4,4',5'-Pentachlorobiphenyl. PubChem. [Link]

-

2,2',3,4,5-Pentachlorobiphenyl | C12H5Cl5 | CID 41404. PubChem. [Link]

-

2,2',3,4,5'-Pentachlorobiphenyl | C12H5Cl5 | CID 38014. PubChem. [Link]

-

-

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

-

Pcb 101 | C12H5Cl5 | CID 37807. PubChem. [Link]

-

Polychlorinated Biphenyls. PubChem. [Link]

-

The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. PMC - PubMed Central. [Link]

-

Elimination Half-lives of Polychlorinated Biphenyl Congeners in Children. PMC - NIH. [Link]

-

Half-life of each dioxin and PCB congener in the human body. ResearchGate. [Link]

-

Dioxin Toxicity Equivalency Factors (TEFs) for Human Health. Risk Assessment Information System. [Link]

-

Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. SCISPEC. [Link]

-

REVIEW The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Hawaii State Department of Health. [Link]

-

Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. NIH. [Link]

-

Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR. CDC Archive. [Link]

-

Appendix 3 – Evaluation of Fish Tissue PCB Concentrations. EPA. [Link]

-

Maternal–Fetal Transfer and Toxicokinetics of 2,2′,5,5′-Tetrachlorobiphenyl, [14C]-PCB52, Following Intratracheal Administration | Chemical Research in Toxicology. ACS Publications. [Link]

-

Rapid Sample Preparation and Fast GC–MS-MS for the Analysis of Pesticides and Environmental Contaminants in Fish. LCGC International. [Link]

-

WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. World Health Organization (WHO). [Link]

-

Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. NIH. [Link]

-

Polychlorinated biphenyl (PCB) half-lives in humans: A systematic review. ResearchGate. [Link]

-

Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. PubMed. [Link]

-

Toxicity Reference Values for the Toxic Effects of Polychlorinated Biphenyls to Aquatic Mammals. ResearchGate. [Link]

-

Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. PubMed. [Link]

-

Bioavailability of 2,3',4,4',5-pentachlorobiphenyl (PCB118) and 2,2',5,5'-tetrachlorobiphenyl (PCB52) from soils using a rat model and a physiologically based extraction test. PubMed. [Link]

-

Polychlorinated biphenyl (PCB) half-lives in humans: A systematic review. PubMed. [Link]

-

Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. PMC - NIH. [Link]

Sources

- 1. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.wou.edu [people.wou.edu]

- 5. researchgate.net [researchgate.net]

- 6. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]

- 10. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polychlorinated biphenyl (PCB) half-lives in humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Synthesis and purification of 2,3,4,4',6-Pentachlorobiphenyl

An In-Depth Technical Guide to the Synthesis and Purification of 2,3,4,4',6-Pentachlorobiphenyl (PCB 119)

Introduction and Strategic Overview

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, due to their chemical stability and insulating properties, were once widely used in industrial applications.[1] However, their persistence in the environment, bioaccumulative nature, and toxicity led to a global ban on their production.[1][2] Today, the synthesis of individual PCB congeners, such as this compound (PCB 119), is crucial for toxicological research, the development of analytical reference standards, and for studying their environmental fate and metabolic pathways.

This guide provides a comprehensive, technically-grounded methodology for the synthesis and purification of this compound (PCB 119). As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required to ensure the integrity of the final product.

Table 1: Physicochemical Properties of this compound (PCB 119)

| Property | Value | Source |

| IUPAC Name | 1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | [3] |

| Molecular Formula | C₁₂H₅Cl₅ | [3] |

| Molecular Weight | 326.4 g/mol | [3] |

| CAS Number | 56558-17-9 | [3] |

| Appearance | Varies from oily liquids to crystalline solids for most PCBs | [4] |

Synthesis via Palladium-Catalyzed Suzuki Coupling

For the regioselective synthesis of unsymmetrical biaryls like PCB 119, traditional methods such as the Ullmann condensation often require harsh conditions and can result in low yields and by-product formation.[5][6] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a superior, modern approach, offering high yields, excellent functional group tolerance, and high selectivity under milder conditions.[7][8] The reaction couples an organoboron compound (typically a boronic acid) with an organohalide.[9]

The core of the Suzuki coupling is a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

To synthesize this compound, we will couple a 3,4-dichlorophenylboronic acid with a 1-halo-2,4,6-trichlorobenzene. An aryl iodide is chosen over a bromide or chloride as the electrophile to ensure a faster rate of oxidative addition, which is often the rate-limiting step.[10]

Caption: Proposed Suzuki coupling reaction for PCB 119 synthesis.

Experimental Protocol: Synthesis of PCB 119

Causality: This protocol is designed around the Suzuki-Miyaura coupling, which provides high regioselectivity, preventing the formation of undesired PCB isomers. The use of a tetrakis(triphenylphosphine)palladium(0) catalyst is a robust choice, though for sterically hindered substrates, more advanced catalyst systems with bulky phosphine ligands may be required.[5][11] An aqueous base is essential for the transmetalation step.[9]

-

Reactor Setup : To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3,4-dichlorophenylboronic acid (1.0 eq), 1-iodo-2,4,6-trichlorobenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition : Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (20 mL). The biphasic system is necessary for the reaction mechanism.

-

Inert Atmosphere : Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.

-

Reaction : Heat the mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours. The main byproduct to monitor for is the self-coupling of the boronic acid.[7]

-

Reaction Quenching : After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature.

Table 2: Summary of Reaction Components and Conditions

| Component | Role | Example | Rationale |

| Aryl Boronic Acid | Nucleophile | 3,4-Dichlorophenylboronic acid | Provides one of the aryl rings. |

| Aryl Halide | Electrophile | 1-Iodo-2,4,6-trichlorobenzene | Provides the second aryl ring; Iodo-group enhances reactivity.[10] |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation.[8] |

| Base | Activator | K₂CO₃ (aq) | Required for the transmetalation step of the catalytic cycle.[9] |

| Solvent System | Medium | Toluene / Water | Biphasic system to dissolve both organic and inorganic reagents. |

| Atmosphere | Protection | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Purification and Isolation Workflow

A multi-step purification process is required to isolate PCB 119 with high purity, removing unreacted starting materials, catalyst residues, and reaction byproducts. The workflow involves a liquid-liquid extraction followed by column chromatography.

Caption: Overall workflow from synthesis to verified pure product.

Step-by-Step Purification Protocol

-

Liquid-Liquid Extraction :

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

-

Combine all organic extracts. Wash the combined organic layer with 50 mL of brine to remove residual water.[12]

-

-

Drying and Concentration :

-

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

-

Silica Gel Column Chromatography :

-

Rationale: This step separates the nonpolar PCB 119 from more polar impurities and residual catalyst. Silica gel is the stationary phase, and a nonpolar solvent like hexane is used as the mobile phase (eluent).[13][14]

-

Column Packing : Prepare a slurry of silica gel (70-230 mesh) in hexane and carefully pack it into a glass chromatography column.

-

Sample Loading : Dissolve the crude product in a minimal amount of hexane or dichloromethane and load it onto the top of the silica column.

-

Elution : Elute the column with pure hexane. The nonpolar PCB 119 will travel down the column faster than more polar impurities.

-

Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

-

Analytical Characterization and Quality Control

Final verification of the product's identity and purity is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for this purpose.[15][16]

-

Identity Confirmation : The mass spectrum of the synthesized product must match the known fragmentation pattern of PCB 119. The molecular ion cluster (M⁺) should exhibit the characteristic isotopic pattern for a molecule containing five chlorine atoms.

-

Purity Assessment : The purity is determined by integrating the peak area of PCB 119 in the gas chromatogram relative to the total area of all peaks. A purity of >98% is typically required for an analytical standard. For highly accurate quantification, an isotope dilution method using a ¹³C-labeled internal standard is the gold standard.[17]

Table 3: Typical GC-MS Parameters for PCB 119 Analysis

| Parameter | Specification | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl methyl silicone) | Provides separation of PCB congeners.[17][18] |

| Injector | Split/Splitless, 260°C | Introduces the sample onto the column. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Oven Program | e.g., 75°C (1 min), ramp to 335°C | Temperature gradient to elute compounds based on boiling point.[16] |

| MS Ionization | Electron Ionization (EI) at 70eV | Fragments the molecule for identification. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Detects and measures the mass-to-charge ratio of ions. |

Critical Safety Protocols and Waste Management

PCBs are classified as probable human carcinogens and are toxic.[1] All handling must be performed with strict adherence to safety protocols to prevent exposure.[19]

-

Engineering Controls : All procedures, including weighing, transfers, reaction setup, and purification, MUST be conducted inside a certified chemical fume hood with adequate ventilation.[19][20]

-

Personal Protective Equipment (PPE) : The minimum required PPE is detailed below. Gloves should be discarded immediately if contamination is suspected.[21][22]

Table 4: Mandatory Personal Protective Equipment (PPE)

| Equipment | Material/Type Specification | Rationale |

| Gloves | Double-gloving with nitrile or butyl rubber gloves. | Prevents dermal absorption.[21][22] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes.[21] |

| Body Protection | Disposable, impervious coveralls (e.g., Tyvek®). | Prevents contamination of skin and personal clothing.[22] |

| Respiratory | Not typically required if work is done in a fume hood. | A respirator may be necessary for spill cleanup outside of a hood.[19] |

-

Spill Management : In case of a spill, cordon off the area. Use an absorbent material such as sand or vermiculite to contain the spill.[21] All cleanup materials must be treated as hazardous waste.

-

Waste Disposal : All materials that have come into contact with PCBs, including glassware, solvents, silica gel, gloves, and coveralls, are considered hazardous waste.[21] They must be collected in clearly labeled, sealed containers and disposed of through a certified hazardous waste management facility in accordance with EPA and local regulations.

References

- Bauer, U. J., & Puck, A. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.

- SafeWork SA. (n.d.).

- BenchChem Technical Support Team. (2025).

- Request PDF. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- U.S. Environmental Protection Agency. (2025).

- Communications Workers of America. (n.d.). Polychlorinated Biphenyls (PCB) and the Workplace. CWA.

- Centers for Disease Control and Prevention. (2009). Polychlorinated Biphenyls (PCBs)

- National Center for Biotechnology Information. (n.d.).

- Joshi, N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.

- Joshi, N., et al. (2011).

- LSP Association. (n.d.). The Chemistry of PCBs 101. LSPA.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. Thermo Fisher Scientific.

- Cochran, J. W. (n.d.). A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography—Time-of-Flight.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- National Center for Biotechnology Information. (n.d.). 2,3',4,4',6-Pentachlorobiphenyl. PubChem.

- Sundström, G., & Wachtmeister, C. A. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra. Acta Chemica Scandinavica.

- Thermo Fisher Scientific. (n.d.). AN000561 Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Thermo Fisher Scientific.

- Wikipedia. (n.d.).

- Restek. (n.d.).

- National Institutes of Health. (n.d.). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. PubMed Central.

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3',4,4',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. scispace.com [scispace.com]

- 15. lspa.memberclicks.net [lspa.memberclicks.net]

- 16. gcms.cz [gcms.cz]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. safework.sa.gov.au [safework.sa.gov.au]

- 22. epa.gov [epa.gov]

Environmental degradation pathways of 2,3,4,4',6-Pentachlorobiphenyl

An In-depth Technical Guide to the Environmental Degradation Pathways of 2,3,4,4',6-Pentachlorobiphenyl (PCB-114)

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose a significant risk to environmental and human health due to their toxicity and tendency to bioaccumulate.[1] This technical guide provides a comprehensive overview of the environmental degradation pathways of a specific congener, this compound (PCB-114). We delve into the primary mechanisms governing its transformation, including microbial and abiotic processes. The guide is structured to provide researchers and environmental scientists with an in-depth understanding of the causal mechanisms behind PCB degradation, focusing on anaerobic reductive dechlorination as the critical initial step for this highly chlorinated congener, followed by aerobic oxidative degradation of its less-chlorinated products. Furthermore, we explore abiotic pathways such as photochemical degradation. This document synthesizes current knowledge, presents detailed experimental protocols for studying these pathways, and offers insights into the analytical methodologies required for robust quantification and identification of metabolites.

Introduction to this compound (PCB-114)

Polychlorinated biphenyls are a class of 209 distinct congeners, each with a different number and position of chlorine atoms on the biphenyl structure.[2] Their chemical stability, low flammability, and insulating properties led to their widespread industrial use in equipment like transformers and capacitors before being banned.[1][2] However, this same stability makes them highly resistant to natural degradation, leading to their persistence in the environment.[1][3]

Chemical Structure and Properties

PCB-114 is a pentachlorobiphenyl, a member of a group of PCBs that are major components of some commercial mixtures and are noted for their persistence and toxicity.[4]

-

IUPAC Name: 1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene

-

Molecular Formula: C₁₂H₅Cl₅

-

Molecular Weight: 326.4 g/mol [2]

-

Structure:

Key physicochemical properties, such as a high octanol-water partition coefficient (Log Kow), contribute to its low aqueous solubility and strong adsorption to soils, sediments, and fatty tissues.[5]

Environmental Significance and Toxicity

PCBs are toxic, and their effects can be mediated through various mechanisms, including binding to the aryl hydrocarbon (Ah) receptor. The toxicity of PCB mixtures is often related to specific congeners that can adopt a planar configuration, similar to dioxins. While PCB-114 is not one of the most potent "dioxin-like" coplanar PCBs, its persistence and bioaccumulation potential make it a significant environmental contaminant.[4] The less-chlorinated biphenyls that result from its degradation are generally less toxic and more amenable to further biodegradation.[6]

Microbial Degradation Pathways

The complete biodegradation of highly chlorinated PCBs like PCB-114 is typically a two-stage process involving distinct microbial communities under different redox conditions.[1][7]

Anaerobic Reductive Dechlorination

Under anaerobic conditions, found in submerged sediments and water-logged soils, highly chlorinated PCBs can serve as terminal electron acceptors for certain microorganisms.[1][8] This process, known as reductive dechlorination, involves the removal of a chlorine atom and its replacement with a hydrogen atom, sourced from water.[6][9][10] This is the critical first step in the natural attenuation of congeners like PCB-114.

2.1.1. Mechanism and Rationale Reductive dechlorination is a two-electron transfer reaction.[9][10] The process reduces the overall chlorination of the PCB mixture, converting highly chlorinated congeners into lower-chlorinated, ortho-substituted biphenyls.[8][11] Studies on similar pentachlorobiphenyls show a preference for the removal of chlorine atoms from the meta and para positions.[8][11]

2.1.2. Key Microbial Players This process is mediated by specific anaerobic bacteria. While methanogenic microorganisms have been implicated, studies suggest that sulfate-reducing, spore-forming bacteria can also be responsible for the reductive dechlorination of PCBs in marine sediments.[8][11]

2.1.3. Predicted Dechlorination Pattern for PCB-114 Based on established principles, the anaerobic degradation of PCB-114 would likely proceed through the sequential removal of para and meta chlorines, which are more accessible than the ortho chlorines.

Caption: Predicted anaerobic reductive dechlorination pathway of PCB-114.

Aerobic Oxidative Degradation

The less-chlorinated products of anaerobic dechlorination can be further degraded by aerobic bacteria.[6] This process involves the oxidative cleavage of the biphenyl rings.

2.2.1. The Biphenyl Dioxygenase (bph) Pathway Aerobic degradation is initiated by a multi-component enzyme system, with biphenyl dioxygenase (BphA) being the key initial enzyme. This pathway involves a series of enzymatic steps to break down the aromatic rings, ultimately funneling the products into the TCA cycle.[1]

2.2.2. Key Microbial Players A wide range of bacteria have been identified as capable of aerobically degrading PCBs, including species from the genera Rhodococcus, Burkholderia, Pseudomonas, and Alcaligenes.[4][12][13]

Caption: Generalized aerobic degradation pathway for lower-chlorinated PCBs.

Synergistic Anaerobic-Aerobic Processes

For complete mineralization of PCB-114, a sequential anaerobic-aerobic process is most effective.[7] The initial anaerobic stage is crucial for dechlorinating the parent compound to a level where aerobic bacteria can efficiently cleave the aromatic rings.[7]

Abiotic Degradation Pathways

Besides microbial action, abiotic processes can also contribute to the transformation of PCBs in the environment, although often at slower rates.

Photochemical Degradation

PCBs can be degraded by sunlight, particularly in the UV spectrum.[3] This process, known as photolysis, can involve reductive dechlorination where a C-Cl bond is cleaved.[3] This pathway is most relevant in surface waters and on exposed surfaces where sunlight penetration is possible.

Advanced Oxidation Processes (AOPs)

In engineered remediation systems, AOPs can be used to destroy PCBs. Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) generates highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic compounds, including PCBs.[14] While effective for lower-chlorinated congeners, pentachlorobiphenyls show more resistance to this process.[14] Other AOPs, such as pulsed corona discharge, have also shown efficacy in degrading PCBs in aqueous solutions.[15]

Methodologies for Studying PCB-114 Degradation

Investigating the degradation of PCB-114 requires carefully designed experiments and sensitive analytical techniques to track the disappearance of the parent compound and the appearance of its metabolites.

Experimental Design: Microcosm Studies

Microcosm studies are laboratory-based experiments that simulate specific environmental compartments (e.g., sediment, soil, water) to study the fate of contaminants under controlled conditions.[8][11]

Rationale: This approach allows researchers to isolate and study specific degradation pathways (e.g., anaerobic vs. aerobic), characterize the microbial populations involved, and determine degradation kinetics. By amending microcosms with specific inhibitors (like molybdate to inhibit sulfate reducers) or enhancers, the roles of different microbial groups can be elucidated.[8][11]

Protocol: Setting up an Anaerobic Sediment Microcosm

-

Sample Collection: Collect sediment and site water from the contaminated location of interest.

-

Preparation: In an anaerobic glovebox, homogenize the sediment and prepare slurries by mixing sediment with site water (e.g., 1:2 w/v).

-

Spiking: Add a known concentration of PCB-114 (dissolved in a carrier solvent like acetone) to the slurries. A solvent-only control is essential.

-

Incubation: Dispense the slurries into serum bottles, seal with butyl rubber stoppers, and crimp. Remove the headspace gas and replace it with an anaerobic gas mixture (e.g., N₂/CO₂).

-

Monitoring: Incubate the microcosms in the dark at a constant temperature. Periodically sacrifice replicate bottles for analysis.

-

Analysis: Extract PCBs from the slurry and analyze using GC-MS to quantify PCB-114 and identify degradation products.

Caption: Experimental workflow for an anaerobic microcosm degradation study.

Analytical Quantification and Identification

Gas chromatography (GC) is the standard technique for analyzing PCBs.[16][17]

Rationale for Method Selection: The complexity of environmental samples and the presence of 209 different PCB congeners necessitate a high-resolution separation technique. Capillary column GC provides excellent separation.[16] For detection, an electron capture detector (GC-ECD) is highly sensitive to halogenated compounds, while a mass spectrometer (GC-MS) provides definitive identification of congeners and their metabolites based on mass spectra and retention times.[16][18]

Protocol: Sample Extraction and GC-MS Analysis

-

Extraction: Extract the sample (e.g., sediment slurry) with a suitable organic solvent like hexane or a hexane/acetone mixture. A surrogate standard (e.g., tetrachloro-m-xylene or a ¹³C-labeled PCB congener) should be added before extraction to monitor recovery efficiency.[17][18]

-

Cleanup: The raw extract often contains interfering compounds (e.g., lipids, sulfur). A cleanup step using column chromatography (e.g., silica gel or Florisil) is required to isolate the PCB fraction.[16]

-

Concentration: Carefully concentrate the cleaned extract to a precise volume under a gentle stream of nitrogen. Add an internal standard (e.g., decachlorobiphenyl) just before analysis for accurate quantification.[17]

-

GC-MS Analysis: Inject a small aliquot of the final extract into the GC-MS system. Use a capillary column (e.g., DB-5) suitable for PCB analysis.

-

Quantification: Identify and quantify PCB-114 and its degradation products by comparing their retention times and mass spectra to those of authentic standards.[19]

Data Interpretation and Summary

Degradation Product Profile of PCB-114

The expected transformation products of PCB-114 vary depending on the degradation pathway.

| Pathway | Parent Compound | Primary Products | Secondary Products |

| Anaerobic Reductive Dechlorination | This compound | Tetrachlorobiphenyls (e.g., 2,3,4',6-TCB) | Tri- and Dichlorobiphenyls |

| Aerobic Oxidation | Di/Trichlorobiphenyls | Chlorinated HOPDAs | Chlorobenzoic Acids |

| Photochemical Degradation | This compound | Tetrachlorobiphenyls, Hydroxylated PCBs | Polymerization Products |

Factors Influencing Degradation Rates

The efficiency of PCB-114 degradation is not intrinsic but is heavily influenced by environmental conditions.

| Factor | Influence on Degradation | Rationale |

| Redox Potential | High | Determines whether anaerobic or aerobic pathways dominate. Reductive dechlorination requires strongly reducing conditions. |

| Bioavailability | High | PCBs are strongly sorbed to sediment/soil organic matter, limiting their availability to microorganisms. Surfactants can sometimes enhance bioavailability.[20] |

| Presence of Co-substrates | Medium | The presence of other organic compounds can stimulate general microbial activity (cometabolism), potentially enhancing PCB degradation.[6] |

| pH and Temperature | High | Microbial activity is optimal within specific pH and temperature ranges. |

| Chlorination Pattern | High | The number and position of chlorines dictate susceptibility. Aerobic degradation is hindered by a high number of chlorines and specific substitution patterns.[4] |

Conclusion and Future Perspectives

The environmental degradation of this compound is a complex, multi-step process primarily driven by microbial activity. The key pathway for initiating its breakdown is anaerobic reductive dechlorination, which transforms it into less-chlorinated congeners. These products can then be mineralized through aerobic oxidative pathways. While abiotic processes like photolysis contribute to its transformation, they are generally less significant than microbial degradation in sediments.

Challenges in the effective bioremediation of PCB-114 remain, primarily related to its strong sorption to matrices (low bioavailability) and the often slow rates of microbial dechlorination. Future research should focus on biostimulation and bioaugmentation strategies to enhance indigenous microbial populations, the use of novel biosurfactants to increase bioavailability, and the investigation of genetically engineered microorganisms with enhanced degradation capabilities for persistent congeners. A deeper understanding of the specific enzymes and genetic pathways involved will be crucial for developing robust and efficient remediation technologies for PCB-contaminated sites.

References

-

Di Toro, S., et al. (2003). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology. [Link]

-

Nies, L., & Vogel, T. M. (1991). Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl. Applied and Environmental Microbiology. [Link]

-

Tiedje, J. M., et al. (1991). Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl. Applied and Environmental Microbiology, 57(9), 2771–2774. [Link]

-

Di Toro, S., et al. (2003). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). PubMed. [Link]

-

Nies, L., & Vogel, T. M. (1991). Identification of the proton source for the microbial reductive dechlorination of 2,3,4,5,6-pentachlorobiphenyl. PubMed. [Link]

-

T3DB (2023). 2,3',4,4',6-Pentachlorobiphenyl (T3D0508). T3DB. [Link]

-

Van Dort, H. M., et al. (1997). Possible dechlorination pathway of 2,3,4,5,6-Pentachlorobiphenyl and the distribution of products. ResearchGate. [Link]

-

Prządo, D., et al. (2007). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies. [Link]

-

Wikipedia. (2023). Bioremediation of polychlorinated biphenyls. Wikipedia. [Link]

-

Han, J., et al. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Frontiers in Microbiology. [Link]

-

PubChem. (2026). 2,2',3,4',6-Pentachlorobiphenyl. PubChem. [Link]

-

Hutzinger, O., Safe, S., & Zitko, V. (1972). Photochemical Degradation of Chlorobiphenyls (PCBs). Environmental Health Perspectives. [Link]

-

Huang, X., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology. [Link]

-

Locke, B. R., et al. (2009). Degradation of Aqueous Phase Polychlorinated Biphenyls (PCB) Using Pulsed Corona Discharges. ResearchGate. [Link]

-

Hutzinger, O., Safe, S., & Zitko, V. (1972). Photochemical Degradation of Chlorobiphenyls (PCBs). Semantic Scholar. [Link]

-

Leigh, M. B., et al. (2007). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology. [Link]

-

Singh, N. S., et al. (2020). Degradation of polychlorinated biphenyls (pcbs) using bacteria isolated from paint scrapes. ResearchGate. [Link]

-

Žerađanin, A., et al. (2022). Bioremediation of river sediment polluted with polychlorinated biphenyls: A laboratory study. Journal of the Serbian Chemical Society. [Link]

-

ATSDR. (2000). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Erickson, M. D., & Stanley, J. S. (1982). Methods of Analysis for by-Product PCBs: Literature Review and Preliminary Recommendations. EPA. [Link]

-

Meggo, R., & Ahuja, S. (2011). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC. [Link]

-

Payne, R. B., et al. (2019). Aerobic Bioaugmentation to Decrease Polychlorinated Biphenyl (PCB) Emissions from Contaminated Sediments to Air. Environmental Science & Technology. [Link]

-

EPA. (2008). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. [Link]

Sources

- 1. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 2. 2,2',3,4',6-Pentachlorobiphenyl | C12H5Cl5 | CID 50099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the proton source for the microbial reductive dechlorination of 2,3,4,5,6-pentachlorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pjoes.com [pjoes.com]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. epa.gov [epa.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3',4,4',6-Pentachlorobiphenyl (PCB 119)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment, bioaccumulative nature, and adverse health effects have led to a global ban on their production. This guide focuses on a specific congener, 2,3',4,4',6-Pentachlorobiphenyl, also known as PCB 119. As a persistent organic pollutant (POP), understanding its chemical characteristics, synthesis, analytical determination, and toxicological profile is of paramount importance for environmental monitoring, toxicological research, and the development of remediation strategies.

This technical guide provides a comprehensive overview of 2,3',4,4',6-Pentachlorobiphenyl, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with and understand this compound. We will delve into its fundamental properties, modern synthetic approaches, detailed analytical protocols for its detection, and an exploration of its toxicological mechanisms.

Core Chemical Identification

The unique identity of each PCB congener is defined by the number and position of chlorine atoms on the biphenyl structure. For 2,3',4,4',6-Pentachlorobiphenyl, the defining characteristics are:

-

IUPAC Name: 1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene

-

CAS Number: 56558-17-9

-

PCB Congener Number: 119

Physicochemical Properties

The physical and chemical properties of PCB 119 dictate its environmental fate and biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅Cl₅ | PubChem |

| Molecular Weight | 326.4 g/mol | PubChem |

| Appearance | White or off-white powder | Sigma-Aldrich |

| Melting Point | 280-285 °C (for a related dichlorophenylboronic acid) | ChemicalBook |

| Boiling Point | 339.2 ± 52.0 °C (Predicted) | ChemicalBook |

| Water Solubility | Low | ATSDR |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | ATSDR |

Synthesis of 2,3',4,4',6-Pentachlorobiphenyl (PCB 119)

The targeted synthesis of individual PCB congeners is essential for toxicological studies and for use as analytical standards. While historical methods like the Ullmann condensation exist, modern organic synthesis favors more selective and higher-yielding reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of unsymmetrical biaryls like PCB 119.

Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis of 2,3',4,4',6-Pentachlorobiphenyl via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For PCB 119, the key precursors are 3,4-dichlorophenylboronic acid and 1-bromo-2,4,6-trichlorobenzene .

Caption: Synthetic workflow for 2,3',4,4',6-Pentachlorobiphenyl (PCB 119) via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of halogenated aromatic compounds. Optimization may be required for specific laboratory conditions.

Materials:

-

3,4-Dichlorophenylboronic acid

-

1-Bromo-2,4,6-trichlorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorophenylboronic acid (1.2 equivalents), 1-bromo-2,4,6-trichlorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of hexane and dichloromethane, starting with 100% hexane.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield 2,3',4,4',6-Pentachlorobiphenyl as a white or off-white solid.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate and sensitive detection of PCBs in various environmental and biological matrices is crucial for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of individual PCB congeners due to its high resolution and specificity.

Sample Preparation and Cleanup

The choice of sample preparation and cleanup is critical and depends on the matrix. The goal is to isolate the PCBs from interfering compounds.

For Biological Tissues (e.g., Fish):

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Perform a solvent extraction, often with a mixture of polar and non-polar solvents (e.g., hexane/acetone), to extract the lipophilic PCBs. Accelerated Solvent Extraction (ASE) is a modern and efficient technique.

-

Lipid Removal (Cleanup): This is a crucial step for fatty tissues. Common methods include:

-

Gel Permeation Chromatography (GPC): Separates lipids based on size.

-

Solid-Phase Extraction (SPE): Using cartridges packed with materials like Florisil or silica gel to retain interfering compounds.

-

Acid Treatment: Digestion with concentrated sulfuric acid can remove lipids, but may also degrade some PCB congeners.

-

For Environmental Matrices (e.g., Sediment):

-

Drying and Sieving: Air-dry the sediment sample and sieve to remove large debris.

-

Extraction: Soxhlet extraction with a non-polar solvent like hexane is a traditional and effective method.

-

Sulfur Removal: For sediments with high sulfur content, a cleanup step with activated copper is necessary to prevent interference.

-

Fractionation: Column chromatography on silica gel or Florisil can be used to separate PCBs from other organic pollutants.

Caption: General workflow for the analysis of PCBs in environmental and biological samples.

GC-MS Instrumental Protocol

The following are typical GC-MS parameters for the analysis of PCB congeners. Instrument-specific optimization is always necessary.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation of PCB congeners. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Injection Volume | 1 µL | |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 180 °C, Ramp 2: 5 °C/min to 280 °C (hold 10 min) | A programmed temperature ramp is essential for separating congeners with different boiling points. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |

| Monitored Ions for Pentachlorobiphenyls | m/z 324, 326, 328 | These are the major ions in the molecular ion cluster for pentachlorobiphenyls, reflecting the isotopic distribution of chlorine. |

| Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C |

Toxicology of 2,3',4,4',6-Pentachlorobiphenyl (PCB 119)

The toxicity of PCBs is highly dependent on the specific congener. The planarity of the molecule, which is influenced by the number of chlorine atoms in the ortho positions, is a key determinant of its toxic mechanism.

Aryl Hydrocarbon Receptor (AhR) Mediated Toxicity

Many of the toxic effects of "dioxin-like" PCBs are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] This binding initiates a cascade of events leading to the expression of various genes, including cytochrome P450 enzymes like CYP1A1.[2] While PCB 119 is a mono-ortho substituted congener and thus less planar than the highly toxic non-ortho "coplanar" PCBs, it can still exhibit some AhR-mediated activity.

Neurotoxicity

PCBs are well-documented neurotoxicants, with developmental neurotoxicity being a major concern.[3] Exposure to PCBs has been linked to cognitive deficits, behavioral problems, and alterations in neurotransmitter systems, particularly the dopaminergic system.[4][5] While specific data for PCB 119 is limited, it is plausible that it contributes to the overall neurotoxic burden of PCB mixtures.

Endocrine Disruption

PCBs can interfere with the endocrine system, affecting thyroid hormone homeostasis and steroid hormone signaling.[6][7] This can lead to a range of adverse health effects, including developmental and reproductive problems. Some PCB congeners have been shown to have estrogenic or anti-estrogenic activity.[8] The endocrine-disrupting potential of PCB 119 warrants further investigation.

Conclusion

2,3',4,4',6-Pentachlorobiphenyl (PCB 119) is a significant environmental contaminant with the potential for adverse health effects. This guide has provided a detailed overview of its chemical identity, a modern synthetic approach via Suzuki-Miyaura coupling, a comprehensive analytical protocol for its detection using GC-MS, and an introduction to its toxicological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is essential for conducting meaningful research, developing effective analytical methods, and contributing to the assessment and management of the risks posed by this persistent organic pollutant. Further research into the specific toxicological mechanisms and dose-response relationships of PCB 119 is crucial for a complete understanding of its impact on human health and the environment.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Brouwer, A., Longnecker, M. P., Birnbaum, L. S., Cogliano, J., Kostyniak, P., Lauby-Secretan, B., ... & Winneke, G. (1999). Characterization of potential endocrine-related health effects at low-dose levels of exposure to PCBs. Environmental Health Perspectives, 107(Suppl 4), 639–649.

-

EWG. (n.d.). PCB-119. Human Toxome Project. Retrieved from [Link]

- Fielden, M. R., Chen, I., Chittim, B., Safe, S. H., & Zacharewski, T. R. (1997). Examination of the estrogenicity of 2,4,6,2',6'-pentachlorobiphenyl (PCB 104), its hydroxylated metabolite 2,4,6,2',6'-pentachloro-4-biphenylol (HO-PCB 104), and a further chlorinated derivative, 2,4,6,2',4',6'-hexachlorobiphenyl (PCB 155). Environmental health perspectives, 105(11), 1238–1248.

- Guo, J., Wang, Y., Zhang, J., Wu, B., & Li, W. (2015). 2,3',4,4',5-Pentachlorobiphenyl Induces Inflammatory Responses in the Thyroid Through JNK and Aryl Hydrocarbon Receptor-Mediated Pathway. Toxicological sciences : an official journal of the Society of Toxicology, 149(2), 300–311.

- Lehmler, H. J., Harrad, S. J., Huhu, H., Kania-Korwel, I., & Bergman, Å. (2010). Polychlorinated biphenyls in the global environment. In The Handbook of Environmental Chemistry (Vol. 9, pp. 1-53). Springer, Berlin, Heidelberg.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

The Endocrine Disruption Exchange. (n.d.). 2,3,4,5,6-pentachlorobiphenyl. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,2',4,6,6'-pentachlorobiphenyl. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1999). Method 1668, Revision A: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, and Tissue by HRGC/HRMS.

- Winneke, G., Walkowiak, J., & Lilienthal, H. (2002). PCB-induced neurodevelopmental toxicity in human infants and its potential mediation by endocrine dysfunction. Toxicology, 181-182, 161–165.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 63083, 2,3',4,4',6-Pentachlorobiphenyl. Retrieved January 18, 2026 from [Link].

- Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87–149.

- U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs)

- U.S. Environmental Protection Agency. (2014). Method 3545A: Pressurized Fluid Extraction (PFE).

- U.S. Environmental Protection Agency. (2018). Method 3620C: Florisil Cleanup.

- U.S. Environmental Protection Agency. (2018).

- U.S. Environmental Protection Agency. (2018). Method 3660B: Sulfur Cleanup.

- van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223–241.

Sources

- 1. purdue.edu [purdue.edu]

- 2. 2,3',4,4',5-Pentachlorobiphenyl Induces Inflammatory Responses in the Thyroid Through JNK and Aryl Hydrocarbon Receptor-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of polychlorinated biphenyls and related organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropsychological effects of occupational exposure to polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrinedisruption.org [endocrinedisruption.org]

- 7. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrinedisruption.org [endocrinedisruption.org]

An In-depth Technical Guide to the Physical and Chemical Properties of PCB Congener 109

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of 209 distinct aromatic compounds, termed congeners, that have garnered significant scientific and regulatory attention due to their widespread environmental persistence and toxicological effects.[1] This guide provides a detailed examination of a specific pentachlorobiphenyl, PCB congener 109, scientifically known as 2,3,3',4,6-Pentachlorobiphenyl. While extensive research has been conducted on PCBs as a whole, data on individual congeners can be sparse. This document synthesizes the available technical data for PCB 109, offering insights into its fundamental properties, analytical methodologies, and biological interactions to support advanced research and risk assessment.

Molecular Identity and Structure

PCB congener 109 is a synthetic organochloride with the chemical formula C₁₂H₅Cl₅.[2] Its structure consists of a biphenyl backbone where five hydrogen atoms have been substituted by chlorine atoms at the 2, 3, 3', 4, and 6 positions.

Caption: Chemical structure of PCB congener 109.

Table 1: Core Identification Properties of PCB Congener 109

| Property | Value | Source(s) |

| IUPAC Name | 2,3,3',4,6-Pentachlorobiphenyl | [2] |

| CAS Number | 74472-35-8 | [2] |

| Molecular Formula | C₁₂H₅Cl₅ | [2] |

| Molecular Weight | 326.43 g/mol | [2] |

| Physical State | Solid | [3] |

| Appearance | Colorless | [3] |

Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of PCB congeners are critical in determining their environmental fate, transport, and biological uptake. While experimentally determined data for PCB 109 are limited, the following table summarizes the available information and estimations from reliable sources. The general trend for PCBs is that properties such as water solubility decrease and the octanol-water partition coefficient increases with the degree of chlorination.

Table 2: Physicochemical Data for PCB Congener 109

| Property | Value | Remarks | Source(s) |

| Melting Point | Data not available | Often found in solution for standards, making experimental determination for the pure compound less common. A value of -107.3 °C is reported for a solution. | [3] |

| Boiling Point | Data not available | A reported value of 99.2 °C is likely for the isooctane solvent of a standard solution. | [3] |

| Vapor Pressure | Data not available | Generally, vapor pressure decreases with increasing chlorination. | [4] |

| Water Solubility | Data not available | Expected to be very low, as is typical for pentachlorobiphenyls. | [5][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.6 (Computed) | This value indicates a high potential for bioaccumulation in fatty tissues. | [7] |

| Henry's Law Constant | Data not available | This value is important for modeling air-water exchange. |

The lack of precise experimental data for these fundamental properties of PCB 109 underscores a critical knowledge gap. Researchers are encouraged to either perform experimental determinations or utilize validated quantitative structure-property relationship (QSPR) models to estimate these values for their specific applications.

Chemical Reactivity and Environmental Persistence

A defining characteristic of PCBs is their chemical inertness. They are highly resistant to acids, bases, and oxidation, which contributed to their utility in a wide range of industrial applications. However, this stability is also the reason for their remarkable persistence in the environment.[8]

PCB congener 109, like other highly chlorinated biphenyls, is not readily biodegradable.[8] Environmental degradation primarily occurs through microbial action, which is a slow process.[8] Photolysis can also contribute to the breakdown of PCBs in aquatic environments.[6] The persistence of PCB 109 means it can be transported long distances in the atmosphere and can accumulate in sediments and biota.[8]

Analytical Methodologies: A Protocol for Quantification

The accurate quantification of individual PCB congeners is essential for environmental monitoring and toxicological studies. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical technique.[9]

Workflow for the Analysis of PCB Congener 109

Caption: A generalized workflow for the analysis of PCB 109.

Experimental Protocol: Quantification of PCB Congener 109 by GC-MS

This protocol is a representative method and may require optimization based on the specific matrix and instrumentation.

-

Sample Extraction:

-

Solid Matrices (Sediment, Tissue): A known weight of the homogenized sample is mixed with a drying agent (e.g., sodium sulfate) and extracted using a suitable solvent system (e.g., hexane/acetone) via Soxhlet or pressurized fluid extraction.

-

Liquid Matrices (Water): A known volume of the water sample is passed through a solid-phase extraction (SPE) cartridge, and the PCBs are eluted with an appropriate solvent.

-

-

Sample Cleanup:

-

The crude extract is passed through a chromatography column packed with adsorbents like Florisil or silica gel to remove interfering compounds such as lipids and other organochlorine pesticides.

-

-

Concentration and Solvent Exchange:

-

The cleaned extract is carefully concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. The solvent is typically exchanged to a non-polar solvent like hexane or isooctane.

-

-

Internal Standard Spiking:

-

A known amount of an isotope-labeled internal standard (e.g., ¹³C₁₂-PCB 109) is added to the final extract just before analysis to correct for variations in instrument response and sample matrix effects.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of PCB congeners.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the congeners.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is the standard technique.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of PCB 109 and its internal standard.

-

-

-

Quantification:

-

The concentration of PCB 109 is determined by comparing the peak area of the native congener to that of the isotope-labeled internal standard. A calibration curve is generated using a series of standards containing known concentrations of PCB 109 and the internal standard.

-

Self-Validating System and Trustworthiness: The use of an isotope-labeled internal standard is crucial for ensuring the trustworthiness of the results. This internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis process, thereby providing a reliable means of correcting for any losses or variations. The inclusion of quality control samples, such as method blanks, matrix spikes, and certified reference materials, further validates the accuracy and precision of the analytical method.

Biological Interactions: Metabolism and Toxicology

The biological effects of PCBs are highly dependent on the specific congener. The metabolism of PCBs is a key factor influencing their toxicity and persistence in biological systems.

Metabolism:

The primary site of PCB metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[10] For less chlorinated PCBs, metabolism can lead to detoxification and excretion.[10] However, for more chlorinated congeners like PCB 109, metabolism can also lead to the formation of more toxic and persistent metabolites.

The initial step in the biotransformation of PCB congeners is CYP-dependent mono-oxygenation, which can lead to the formation of hydroxylated metabolites (OH-PCBs).[1] Specifically for PCB 109, the formation of 4-OH-2,3,3',4',5-pentachlorobiphenyl (4-OH-PCB-109) has been reported.[1] These hydroxylated metabolites can have different toxicological properties than the parent compound and may persist in the body.

Toxicology: